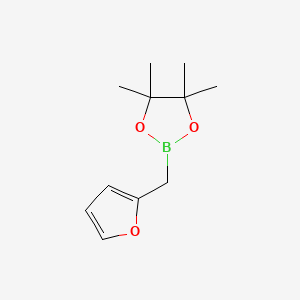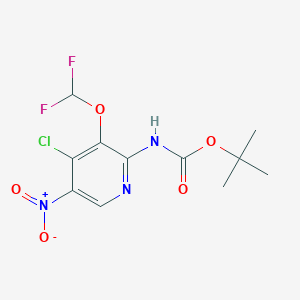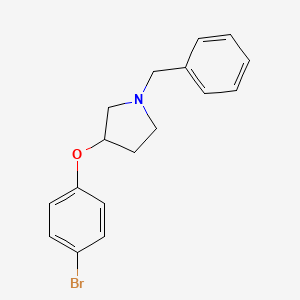
1-Benzyl-3-(4-bromophenoxy)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-3-(4-bromophenoxy)pyrrolidine is a chemical compound with the molecular formula C17H18BrNO and a molecular weight of 332.23 g/mol It is characterized by the presence of a pyrrolidine ring substituted with a benzyl group and a 4-bromophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-3-(4-bromophenoxy)pyrrolidine typically involves the reaction of 3-pyrrolidinone with benzyl bromide and 4-bromophenol. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-(4-bromophenoxy)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom in the 4-bromophenoxy group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-Benzyl-3-(4-bromophenoxy)pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(4-bromophenoxy)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Benzyl-3-(4-bromophenoxy)pyrrolidine can be compared with other similar compounds, such as:
1-Benzyl-3-(4-chlorophenoxy)pyrrolidine: Similar structure but with a chlorine atom instead of bromine.
1-Benzyl-3-(4-fluorophenoxy)pyrrolidine: Similar structure but with a fluorine atom instead of bromine.
1-Benzyl-3-(4-methylphenoxy)pyrrolidine: Similar structure but with a methyl group instead of bromine.
These compounds share similar chemical properties but differ in their reactivity and biological activities due to the different substituents on the phenoxy group .
Properties
Molecular Formula |
C17H18BrNO |
|---|---|
Molecular Weight |
332.2 g/mol |
IUPAC Name |
1-benzyl-3-(4-bromophenoxy)pyrrolidine |
InChI |
InChI=1S/C17H18BrNO/c18-15-6-8-16(9-7-15)20-17-10-11-19(13-17)12-14-4-2-1-3-5-14/h1-9,17H,10-13H2 |
InChI Key |
HYVRJGYFYWLMIB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1OC2=CC=C(C=C2)Br)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


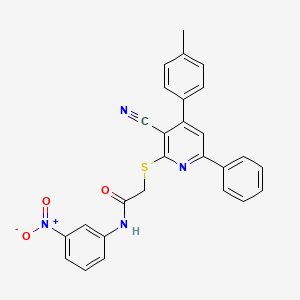
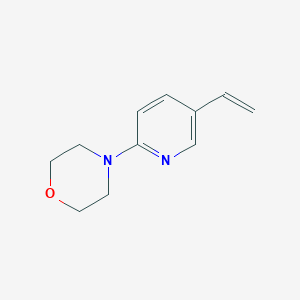
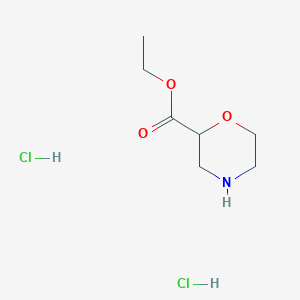
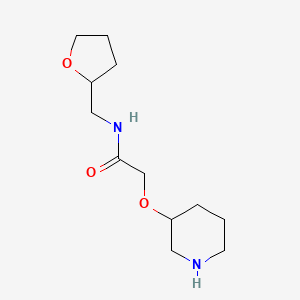
![(3AR,6AS)-Tert-butyl hexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate](/img/structure/B11776411.png)
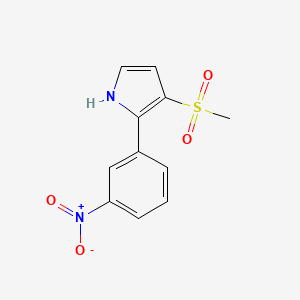
![2-Chlorobenzo[d]oxazol-7-amine](/img/structure/B11776430.png)
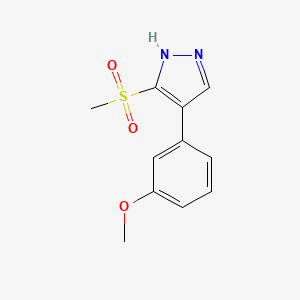
![Isopropyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate](/img/structure/B11776437.png)
![3-Chloro-4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazine](/img/structure/B11776438.png)
![3-(Tert-butyl)-4-chloroisothiazolo[5,4-D]pyrimidine](/img/structure/B11776439.png)
![2-(Pyridin-3-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B11776440.png)
